Ethane-1,2-diyl bis(4-formylbenzoate)
Overview
Description
Ethane-1,2-diyl bis(4-formylbenzoate) is a useful research compound. Its molecular formula is C18H14O6 and its molecular weight is 326.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Network Formation
Research on molecular networks based on hydrogen bonding and electrostatic interactions includes the study of compounds like Ethane-1,2-diyl bis(4-formylbenzoate). These studies focus on how such molecules form discrete complexes and networks through strong hydrogen bonds, contributing to the understanding of molecular self-assembly and interaction mechanisms (Felix et al., 1997).
Complexation with Crown Ethers and Cryptands
The formation of complexes with crown ethers and cryptands is another area of interest. For instance, certain salts derived from similar structures exhibit the ability to form pseudorotaxane complexes with crown ethers. This exploration aids in understanding molecular recognition and the development of new supramolecular assemblies (Lee et al., 2010).
Crystal Structure Analysis
Crystal structure analysis of compounds related to Ethane-1,2-diyl bis(4-formylbenzoate) helps in understanding the molecular geometry, hydrogen bonding patterns, and overall molecular architecture. This information is crucial for the design of new materials and understanding their properties (Lush et al., 2011).
Synthesis and Biological Evaluation
Studies also focus on the synthesis of new compounds and their biological evaluation, like in the case of N-heterocyclic carbene–silver(I) acetate complexes derived from similar structures. Such research contributes to the development of new pharmaceuticals and understanding their interaction with biological systems (Hackenberg et al., 2013).
Supramolecular Architectures
The construction of supramolecular architectures using compounds like Ethane-1,2-diyl bis(4-formylbenzoate) is significant in the development of new materials with unique properties. This research helps in the understanding of molecular self-assembly and the creation of complex molecular systems (Ebenezer & Muthiah, 2011).
properties
IUPAC Name |
2-(4-formylbenzoyl)oxyethyl 4-formylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c19-11-13-1-5-15(6-2-13)17(21)23-9-10-24-18(22)16-7-3-14(12-20)4-8-16/h1-8,11-12H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPBELPWWTXKGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)OCCOC(=O)C2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1313763-54-0 | |
Details | Compound: Poly(oxy-1,2-ethanediyl), α-(4-formylbenzoyl)-ω-[(4-formylbenzoyl)oxy]- | |
Record name | Poly(oxy-1,2-ethanediyl), α-(4-formylbenzoyl)-ω-[(4-formylbenzoyl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313763-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID101151314 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(4-formylbenzoyl)-ω-[(4-formylbenzoyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101151314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1313763-54-0 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(4-formylbenzoyl)-ω-[(4-formylbenzoyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101151314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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